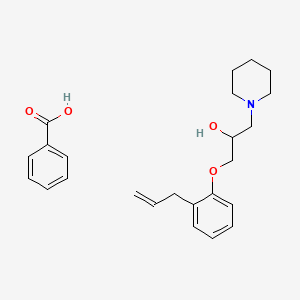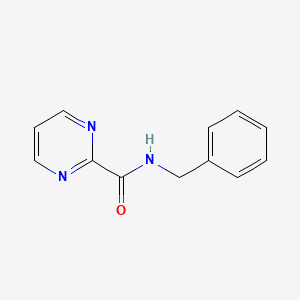
1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate is a complex organic compound that features a combination of phenoxy, piperidinyl, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-allylphenol with an appropriate halogenating agent to form 2-allylphenoxy halide.
Nucleophilic Substitution: The 2-allylphenoxy halide is then reacted with 3-(piperidin-1-yl)propan-2-ol under basic conditions to form the desired intermediate.
Esterification: Finally, the intermediate is esterified with benzoic acid or its derivatives in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the phenoxy or piperidinyl groups.
Substitution: The phenoxy and piperidinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the phenoxy group could result in phenolic derivatives.
Scientific Research Applications
1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-allylphenoxy)-3-(morpholin-4-yl)propan-2-ol benzoate
- 1-(2-allylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol benzoate
- 1-(2-allylphenoxy)-3-(azepan-1-yl)propan-2-ol benzoate
Uniqueness
1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate is unique due to the presence of the piperidinyl group, which can confer different pharmacological properties compared to its analogs. The specific arrangement of functional groups in this compound may result in distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
benzoic acid;1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.C7H6O2/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18;8-7(9)6-4-2-1-3-5-6/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2;1-5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXQUFWNJRWLDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O.C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B6486463.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B6486471.png)
![1-(2-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486473.png)
![N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6486477.png)
![1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid](/img/structure/B6486492.png)
![1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine; 2-(adamantan-1-yl)propanedioic acid](/img/structure/B6486500.png)
![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol hydrochloride](/img/structure/B6486514.png)
![N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide](/img/structure/B6486516.png)
![(1E)-1-(4-fluorophenyl)-N-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]methanimine; N,N-dimethylformamide](/img/structure/B6486528.png)
![N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide](/img/structure/B6486529.png)
![N-(4-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B6486534.png)


![ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6486554.png)
